molecular formula C12H14ClF2N3O2 B12978964 tert-Butyl 2-chloro-5,5-difluoro-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate

tert-Butyl 2-chloro-5,5-difluoro-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate

Cat. No.: B12978964
M. Wt: 305.71 g/mol
InChI Key: CUWQCNSORLIKJU-UHFFFAOYSA-N
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Description

tert-Butyl 2-chloro-5,5-difluoro-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate: is a complex organic compound with a unique structure that includes a pyrido[3,4-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-chloro-5,5-difluoro-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrido[3,4-d]pyrimidine core, followed by the introduction of the tert-butyl ester, chloro, and difluoro groups. Key steps may include:

    Formation of the Pyrido[3,4-d]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors such as aminopyridines and formamidines under acidic or basic conditions.

    Introduction of the Chloro Group: Chlorination can be performed using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

    Fluorination: The difluoro groups can be introduced using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.

    Esterification: The tert-butyl ester group is typically introduced using tert-butyl alcohol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-chloro-5,5-difluoro-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its functional groups.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN₃) or potassium thiolate (KSR) in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

    Substitution: Formation of substituted pyrido[3,4-d]pyrimidines.

    Oxidation: Formation of oxidized derivatives with altered functional groups.

    Reduction: Formation of reduced derivatives with modified oxidation states.

    Hydrolysis: Formation of carboxylic acids from ester groups.

Scientific Research Applications

Chemistry

In organic synthesis, tert-Butyl 2-chloro-5,5-difluoro-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate serves as a versatile intermediate for the preparation of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology and Medicine

This compound is of interest in medicinal chemistry for its potential biological activities. It can be used as a scaffold for the design of new drugs targeting specific enzymes or receptors. Its derivatives may exhibit antimicrobial, antiviral, or anticancer properties, making it a valuable tool in drug discovery and development.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science. Its unique properties may contribute to the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of tert-Butyl 2-chloro-5,5-difluoro-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The chloro and difluoro groups can enhance binding affinity and selectivity, while the pyrido[3,4-d]pyrimidine core can facilitate interactions with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2-chloro-5,5-difluoro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate
  • tert-Butyl 2-chloro-5,5-difluoro-5,8-dihydroquinazoline-7(6H)-carboxylate
  • tert-Butyl 2-chloro-5,5-difluoro-5,8-dihydrobenzimidazole-7(6H)-carboxylate

Uniqueness

tert-Butyl 2-chloro-5,5-difluoro-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate is unique due to its specific combination of functional groups and the pyrido[3,4-d]pyrimidine core. This structure provides distinct chemical reactivity and potential biological activity compared to similar compounds. The presence of both chloro and difluoro groups can significantly influence its chemical behavior and interactions with biological targets.

This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and versatile reactivity make it a valuable compound for further research and development.

Properties

Molecular Formula

C12H14ClF2N3O2

Molecular Weight

305.71 g/mol

IUPAC Name

tert-butyl 2-chloro-5,5-difluoro-6,8-dihydropyrido[3,4-d]pyrimidine-7-carboxylate

InChI

InChI=1S/C12H14ClF2N3O2/c1-11(2,3)20-10(19)18-5-8-7(12(14,15)6-18)4-16-9(13)17-8/h4H,5-6H2,1-3H3

InChI Key

CUWQCNSORLIKJU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=NC(=NC=C2C(C1)(F)F)Cl

Origin of Product

United States

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